Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride
Description
International Union of Pure and Applied Chemistry Name Analysis
The systematic International Union of Pure and Applied Chemistry designation for this compound is tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride. This nomenclature follows established conventions for complex heterocyclic compounds, beginning with the tert-butyl ester functionality and proceeding through the substituted piperazine core structure. The name systematically describes the molecular framework, starting with the tert-butyl group attached to the carboxylate functionality at position 1 of the piperazine ring. The carbamimidoyl substituent is specified at position 4 of the same piperazine ring, indicating the presence of the characteristic guanidine-like functional group. The hydrochloride designation confirms the salt form of the compound, where the basic nitrogen centers have been protonated and paired with chloride counterions.
The nomenclature reflects the compound's dual nature as both a carbamate derivative and an amidine-containing heterocycle. The systematic approach to naming follows the hierarchical priority system established by International Union of Pure and Applied Chemistry guidelines, where the carboxylate functionality takes precedence in the naming sequence. This systematic designation ensures unambiguous identification across international chemical databases and regulatory frameworks, facilitating accurate communication within the global scientific community.
Chemical Abstracts Service Registry Number Validation
The Chemical Abstracts Service registry number for tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is definitively established as 1312935-03-7. This unique identifier serves as the primary reference for the compound within the Chemical Abstracts Service database system, which maintains comprehensive records of chemical substances worldwide. The registry number validation confirms the compound's distinct identity within the vast landscape of known chemical entities, distinguishing it from related piperazine derivatives and ensuring accurate cross-referencing across multiple database systems.
The Chemical Abstracts Service number represents a critical component of the compound's regulatory profile, enabling precise identification in patent literature, regulatory submissions, and academic publications. This numerical identifier eliminates potential confusion that might arise from variations in chemical nomenclature or structural representation formats. The registry number's authentication through multiple independent sources confirms its accuracy and reliability for use in formal documentation and scientific communication.
Molecular Architecture
Crystallographic Data and Conformational Analysis
The molecular architecture of this compound exhibits characteristic features typical of substituted piperazine derivatives. The piperazine ring system adopts the preferred chair conformation, which minimizes steric interactions and optimizes electronic stability. This conformational preference is consistent with related piperazine compounds documented in crystallographic databases, where the chair form represents the thermodynamically favored arrangement.
The presence of the tert-butoxycarbonyl protecting group introduces significant steric bulk that influences the overall molecular conformation. The tert-butyl group adopts a staggered conformation relative to the carboxylate functionality, minimizing unfavorable van der Waals interactions while maintaining optimal orbital overlap for the ester linkage. The carbamimidoyl substituent at the 4-position of the piperazine ring extends the molecular framework and provides additional sites for intermolecular interactions through hydrogen bonding mechanisms.
Conformational analysis indicates that the molecule possesses an extended three-dimensional structure that facilitates intermolecular packing in the solid state. The spatial arrangement of functional groups creates distinct hydrophilic and hydrophobic regions within the molecular framework, influencing both crystallization behavior and solution-phase properties. The extended conformation is stabilized by intramolecular interactions between the electron-rich nitrogen atoms and the electron-deficient carbonyl carbons.
Hybridization States of Piperazine Nitrogen Atoms
The piperazine ring system contains two nitrogen atoms that exhibit distinct hybridization patterns based on their chemical environments and substituent patterns. The nitrogen atom at position 1, which bears the tert-butoxycarbonyl protecting group, demonstrates sp³ hybridization characteristic of tertiary amines in carbamate linkages. This hybridization state is evidenced by the pyramidal geometry around the nitrogen center and the C-N-C bond angles that deviate from the ideal tetrahedral value due to the electron-withdrawing effect of the carbonyl group.
The nitrogen atom at position 4, which carries the carbamimidoyl substituent, exhibits a more complex hybridization pattern influenced by the delocalized nature of the amidine functionality. The presence of the carbamimidoyl group introduces partial double-bond character to the C-N bond, resulting in a hybridization state intermediate between sp³ and sp². This hybridization pattern is reflected in the planarity observed around the nitrogen center and the restricted rotation about the C-N bond.
Both nitrogen atoms in the piperazine ring maintain essentially planar configurations with their substituents, as evidenced by the sum of C-N-C angles approaching 360 degrees. This planarity optimizes orbital overlap and conjugation effects while minimizing steric strain within the molecular framework. The hybridization states directly influence the compound's reactivity profile and its behavior in various chemical transformations.
Torsional Angles and Steric Considerations
The torsional angle relationships within this compound reflect the delicate balance between steric repulsion and electronic stabilization effects. The piperazine ring system maintains characteristic torsional angles that preserve the chair conformation while accommodating the bulky substituents at positions 1 and 4. The tert-butoxycarbonyl group orientation is governed by steric interactions with adjacent ring hydrogens and the need to minimize eclipsing interactions.
The carbamimidoyl substituent adopts a conformation that maximizes π-electron delocalization while avoiding unfavorable steric contacts with the piperazine ring framework. The rotation about the C-N bond connecting the carbamimidoyl group to the piperazine ring is restricted due to partial double-bond character, resulting in preferred rotational isomers that minimize energy. These conformational preferences influence the compound's three-dimensional shape and its ability to participate in intermolecular interactions.
Steric considerations play a crucial role in determining the overall molecular geometry and crystal packing arrangements. The tert-butyl group creates a significant steric shield around the carboxylate functionality, influencing both the reactivity of the ester linkage and the compound's ability to form intermolecular hydrogen bonds. The spatial arrangement of functional groups creates complementary binding sites that facilitate specific molecular recognition events and self-assembly processes.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer-135)
The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that reflect the compound's molecular architecture and electronic environment. The tert-butyl protons appear as a sharp singlet in the aliphatic region, typically around 1.4-1.5 parts per million, integrating for nine protons and confirming the presence of the tert-butoxycarbonyl protecting group. This chemical shift is consistent with alkyl protons adjacent to an electron-withdrawing carbonyl group, which causes a slight downfield shift compared to simple alkyl environments.
The piperazine ring protons generate complex multipicity patterns in the aliphatic region between 2.5-4.0 parts per million, reflecting the different electronic environments of the ring carbons. The protons adjacent to the nitrogen bearing the carboxylate group experience greater deshielding due to the electron-withdrawing effect of the carbonyl functionality, appearing more downfield than those adjacent to the nitrogen bearing the carbamimidoyl group. The carbamimidoyl protons produce characteristic resonances that may appear as broad signals due to rapid exchange processes and tautomeric equilibria.
In ¹³C nuclear magnetic resonance spectroscopy, the carbonyl carbon of the carboxylate group appears in the characteristic range of 170-185 parts per million, consistent with ester functionalities. The tert-butyl carbons generate distinct signals, with the quaternary carbon appearing around 80-85 parts per million and the methyl carbons around 25-30 parts per million. The piperazine ring carbons appear in the aliphatic region between 40-60 parts per million, with chemical shifts influenced by the electronic effects of the nitrogen substituents.
Distortionless Enhancement by Polarization Transfer-135 experiments provide valuable information about carbon multiplicities, distinguishing between methyl, methylene, methine, and quaternary carbons. The tert-butyl methyl carbons appear as positive peaks, while the piperazine methylene carbons appear as negative peaks in the Distortionless Enhancement by Polarization Transfer-135 spectrum. The quaternary tert-butyl carbon disappears in these experiments, confirming its non-protonated status.
| Carbon Environment | ¹³C Chemical Shift (ppm) | Distortionless Enhancement by Polarization Transfer-135 Response |
|---|---|---|
| Carboxylate C=O | 170-185 | Absent (quaternary) |
| tert-Butyl quaternary | 80-85 | Absent (quaternary) |
| tert-Butyl methyl | 25-30 | Positive (CH₃) |
| Piperazine CH₂ | 40-60 | Negative (CH₂) |
Infrared Absorption Characteristics of Functional Groups
The infrared spectrum of this compound displays distinctive absorption bands that serve as diagnostic fingerprints for the major functional groups present in the molecule. The carbonyl stretch of the carboxylate ester appears as a strong, sharp absorption in the region around 1700-1750 cm⁻¹, characteristic of the C=O functionality in tert-butyl esters. This absorption band represents one of the most prominent features in the infrared spectrum and provides definitive evidence for the presence of the ester linkage.
The carbamimidoyl group contributes several characteristic absorptions to the infrared spectrum, including N-H stretching vibrations in the region around 3200-3400 cm⁻¹. These stretches may appear as multiple bands due to the presence of both primary and secondary amine functionalities within the carbamimidoyl group. The C=N stretch associated with the imino functionality typically appears around 1650-1680 cm⁻¹, often overlapping with other carbonyl-related absorptions.
The piperazine ring system generates characteristic C-H stretching absorptions in the aliphatic region below 3000 cm⁻¹, consistent with sp³-hybridized carbon-hydrogen bonds. The C-N stretching vibrations of the piperazine ring appear in the region around 1000-1200 cm⁻¹, contributing to the complex fingerprint region of the spectrum. The tert-butyl group produces characteristic C-H deformation bands around 1350-1400 cm⁻¹, which serve as additional structural confirmation.
| Functional Group | Absorption Region (cm⁻¹) | Band Characteristics |
|---|---|---|
| Carboxylate C=O | 1700-1750 | Strong, sharp |
| N-H stretch | 3200-3400 | Medium, broad |
| Aliphatic C-H | 2800-3000 | Medium, multiple |
| C=N stretch | 1650-1680 | Medium, sharp |
Mass Fragmentation Patterns in Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry of this compound provides valuable information about the compound's molecular weight and fragmentation behavior under ionization conditions. The molecular ion peak appears at m/z 265.75, corresponding to the protonated molecular ion [M+H]⁺ of the hydrochloride salt. This molecular ion peak serves as the primary confirmation of the compound's molecular weight and provides the starting point for fragmentation analysis.
The most characteristic fragmentation pathway involves the loss of the tert-butyl group, generating a fragment ion at m/z 209 corresponding to [M-C₄H₈+H]⁺. This fragmentation pattern is typical of tert-butyl esters under mass spectrometric conditions, where the tert-butyl cation is readily eliminated as a neutral species. The resulting fragment retains the piperazine ring system with the carbamimidoyl substituent and a carboxylic acid functionality.
Secondary fragmentation pathways include the loss of carbon dioxide from the carboxylate group, producing ions at m/z 165 corresponding to [M-CO₂-C₄H₈+H]⁺. The piperazine ring system may undergo further fragmentation through ring-opening processes, generating smaller fragment ions that provide structural information about the heterocyclic core. The carbamimidoyl group contributes to the fragmentation pattern through the loss of ammonia or the complete elimination of the carbamimidoyl functionality.
The fragmentation patterns observed in electrospray ionization mass spectrometry correlate well with the compound's structural features and provide diagnostic information for identification and purity assessment. The relative abundances of fragment ions reflect the stability of different molecular regions under ionization conditions, with the tert-butyl ester proving to be the most labile component of the molecular framework.
Properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXSTSQBARAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis begins with the functionalization of piperazine to introduce both the tert-butoxycarbonyl (Boc) protecting group and the carbamimidoyl moiety. A validated three-step protocol involves:
-
Boc Protection of Piperazine :
Piperazine reacts with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, preventing protonation of the piperazine amine. The Boc-protected intermediate, tert-butyl piperazine-1-carboxylate, is isolated via vacuum distillation (yield: 85–90%). -
Carbamimidoyl Group Introduction :
The Boc-protected piperazine undergoes nucleophilic substitution with cyanamide (NH₂CN) in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate (3.0 equiv) facilitates deprotonation, enhancing reactivity. Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. -
Hydrochloride Salt Formation :
The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas until pH < 2. The precipitated hydrochloride salt is collected by filtration, washed with cold ethyl acetate, and dried under vacuum (yield: 75–80%).
Table 1: Laboratory-Scale Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Piperazine, tert-butyl chloroformate, THF, 0°C | 85–90% | >95% |
| Carbamimidoylation | NH₂CN, DMF, 80°C, 24 h | 70–75% | 90–92% |
| HCl Salt Formation | HCl gas, ethyl acetate, rt | 75–80% | >98% |
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, a continuous flow system replaces batch processing:
-
Boc Protection : Piperazine and tert-butyl chloroformate are pumped into a microreactor (residence time: 10 min, 25°C). The product is separated via inline liquid-liquid extraction.
-
Carbamimidoylation : A packed-bed reactor with immobilized potassium carbonate enables reagent recycling, reducing waste. Cyanamide is introduced at 100°C, achieving 95% conversion in 2 hours.
-
Crystallization : The hydrochloride salt is crystallized using antisolvent (heptane) addition, yielding 88% with 99.5% purity.
Table 2: Industrial Process Metrics
| Parameter | Laboratory Batch | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 5–10 | 50–100 |
| Solvent Consumption | 20 L/kg | 8 L/kg |
| Energy Cost | High | Moderate |
Critical Analysis of Methodologies
Yield-Limiting Factors
-
Carbamimidoylation Efficiency : The nucleophilicity of the secondary amine in Boc-piperazine is reduced due to steric hindrance, necessitating prolonged reaction times. Microwave-assisted synthesis (120°C, 1 h) improves yields to 82% but requires specialized equipment.
-
Salt Formation Challenges : Over-acidification during HCl treatment leads to Boc group hydrolysis. Optimal pH control (1.5–2.0) mitigates this risk.
Purity Optimization
-
Chromatographic Purification : Silica gel chromatography (hexane:ethyl acetate, 3:7) removes unreacted cyanamide and bis-carbamimidoylated byproducts.
-
Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (9:1), enhancing purity to >99%.
Comparative Evaluation of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Laboratory Batch | Low capital cost | Low throughput, high solvent use |
| Continuous Flow | High throughput, reduced waste | High initial investment |
| Microwave-Assisted | Faster reaction times | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable complexes with target molecules . The Boc group plays a crucial role in protecting amino groups during these interactions, ensuring the stability and specificity of the compound’s effects .
Comparison with Similar Compounds
Key Observations :
- The carbamimidoyl group distinguishes the target compound by introducing two amine groups capable of forming hydrogen bonds, which may enhance binding affinity in biological targets compared to methyl or azetidinyl substituents .
- The Boc group is common across all compounds, facilitating synthetic manipulation but requiring acidic conditions for deprotection .
- Hydrochloride salts improve crystallinity and stability, critical for storage and handling .
Physicochemical Properties
| Property | Target Compound | Tert-butyl 4-methylpiperazine-1-carboxylate | Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate HCl |
|---|---|---|---|
| Solubility | Limited data; likely polar aprotic solvent-soluble | Soluble in DCM, THF, ethyl acetate | Soluble in water (due to azetidine’s polarity) |
| Stability | Stable under dry, cool conditions | Hygroscopic; requires desiccant storage | Sensitive to prolonged light exposure |
| Hydrogen-Bonding Capacity | High (carbamimidoyl group) | Low (methyl group) | Moderate (azetidine NH) |
Research Findings :
- Stability profiles vary significantly: hydrochloride salts generally exhibit better shelf life than free bases, but hygroscopicity remains a challenge for some derivatives .
Biological Activity
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride (CAS No. 153836-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 228.29 g/mol. The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Synthetic Route
The general synthetic route is as follows:
- Reagents : Piperazine, tert-butyl chloroformate, triethylamine.
- Conditions : Anhydrous environment, moderate temperature.
- Yield Optimization : Scale-up methods in industrial settings use continuous flow systems to enhance efficiency and yield.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic activity and influencing various biochemical pathways .
Biological Activities
- Antimicrobial Activity : Although it has no intrinsic antibacterial properties (MIC > 250 μM), it can potentiate the effects of existing antibiotics by inhibiting efflux pumps in bacteria, thus enhancing the efficacy of drugs like chloramphenicol and tetracycline .
- Cytoprotective Effects : In studies involving neuroprotection, compounds similar to tert-butyl 4-carbamimidoylpiperazine have shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, suggesting potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : It has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, both critical enzymes in the pathogenesis of Alzheimer's disease. This dual inhibition may help reduce amyloid plaque formation and improve cognitive function .
Case Study: Neuroprotective Effects
In vitro studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to Aβ 1-42. The compound reduced TNF-α production, indicating a potential anti-inflammatory effect that could be beneficial in neurodegenerative conditions .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for preparing tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach is nucleophilic substitution or coupling reactions using tert-butyl-protected piperazine intermediates. For example:
- Step 1: React tert-butyl piperazine-1-carboxylate derivatives with carbamimidoylating agents (e.g., cyanamide derivatives) under reflux in aprotic solvents like toluene or THF.
- Step 2: Hydrochloride salt formation via HCl gas bubbling or treatment with concentrated HCl in ethanol .
Critical Factors:
- Temperature: Elevated temperatures (e.g., 110°C) improve reaction kinetics but may degrade thermally sensitive intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates, while toluene minimizes side reactions .
- Purification: Silica gel chromatography or recrystallization ensures >95% purity. Yield variability (e.g., 62% in toluene vs. lower yields in less optimal solvents) highlights solvent-dependent reactivity .
Basic: What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for H) and carbamimidoyl moiety (NH signals at ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 274.17) and fragmentation patterns .
- X-ray Crystallography: Resolves hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) and confirms stereochemistry .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for pharmacological studies) .
Advanced: How does the compound’s hydrogen bonding network influence its crystallographic behavior and stability?
Methodological Answer:
The hydrochloride salt forms a robust hydrogen-bonded lattice via:
- N–H···Cl Interactions: The protonated piperazine nitrogen donates H-bonds to chloride ions, creating a 2D network.
- C=O···H–N Contacts: The tert-butyl carbonyl group participates in weaker interactions with adjacent NH groups .
Graph Set Analysis:
- Descriptors: Use Etter’s graph theory to classify motifs (e.g., for N–H···Cl chains). This predicts packing efficiency and hygroscopicity—critical for storage stability .
- Thermal Stability: TGA-DSC reveals decomposition temperatures correlated with H-bond density. Higher H-bonding networks increase melting points (~200°C) but may reduce solubility .
Advanced: What strategies mitigate instability during pharmacological assays, particularly in aqueous buffers?
Methodological Answer:
- pH Control: Maintain buffers at pH 4–6 to prevent deprotonation of the hydrochloride salt, which increases aqueous solubility (up to 10 mg/mL in PBS) while avoiding hydrolysis .
- Lyophilization: Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances long-term stability (>12 months at -20°C) .
- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation of the carbamimidoyl group .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may differ between labs. For example, trace moisture reduces yields in anhydrous toluene .
- Data Normalization: Cross-reference NMR chemical shifts with internal standards (e.g., TMS) to address solvent- or instrument-dependent variations .
- Collaborative Validation: Share samples with independent labs for parallel LC-MS or XRD analysis to confirm structural assignments .
Advanced: What pharmacological targets are hypothesized for this compound, and how are binding studies designed?
Methodological Answer:
- Target Identification: Molecular docking predicts affinity for enzymes with cationic binding pockets (e.g., trypsin-like proteases) due to the protonated piperazine and carbamimidoyl groups .
- Binding Assays:
- Cellular Uptake: Radiolabel the compound with H or C to track intracellular accumulation in cancer cell lines .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- First Aid: For inhalation exposure, move to fresh air and administer oxygen if needed. Rinse eyes with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
